
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is an organic compound with the molecular formula C14H14N6S. It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. This compound is characterized by the presence of a pteridine core substituted with a 4-methylphenylthio group at the 6-position and amino groups at the 2 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the cyclization of appropriate precursors such as 2,4,5,6-tetraaminopyrimidine with suitable aldehydes or ketones.
Introduction of the 4-Methylphenylthio Group: The 4-methylphenylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the pteridine core with 4-methylthiophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to folate analogs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) involves its interaction with specific molecular targets. It can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The compound may also interact with nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-6-methylpteridine: Similar structure but lacks the 4-methylphenylthio group.
2,4-Diamino-6-hydroxymethylpteridine: Contains a hydroxymethyl group instead of the 4-methylphenylthio group.
6-Bromomethyl-2,4-pteridinediamine: Contains a bromomethyl group instead of the 4-methylphenylthio group.
Uniqueness
2,4-Pteridinediamine, 6-((4-methylphenylthio)methyl) is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical and biological properties. This substitution can enhance its stability, reactivity, and potential interactions with biological targets compared to its analogs.
Propiedades
Número CAS |
174654-74-1 |
|---|---|
Fórmula molecular |
C14H14N6S |
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
6-[(4-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6S/c1-8-2-4-10(5-3-8)21-7-9-6-17-13-11(18-9)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
Clave InChI |
MWVFUMVQSGZZEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

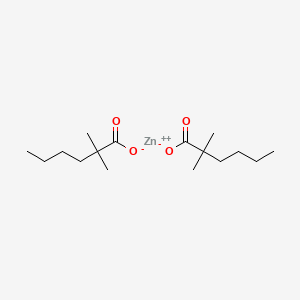

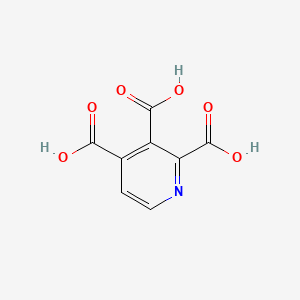


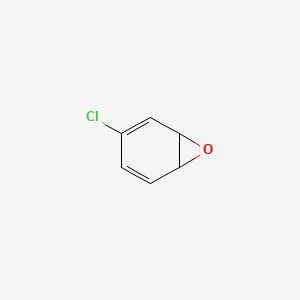
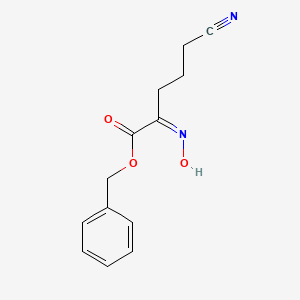

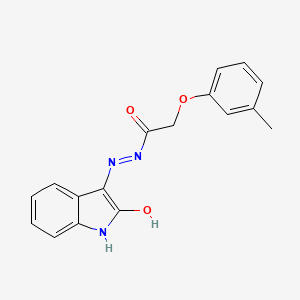
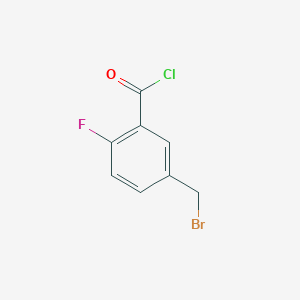
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)

